molecular formula C7H9I2N B14219261 7,7-Diiodohept-6-enenitrile CAS No. 823180-12-7

7,7-Diiodohept-6-enenitrile

Cat. No.: B14219261
CAS No.: 823180-12-7
M. Wt: 360.96 g/mol
InChI Key: VCSPLINDENVPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diiodohept-6-enenitrile is an organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of a hept-6-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodohept-6-enenitrile typically involves the iodination of hept-6-enenitrile. One common method is the addition of iodine to the double bond of hept-6-enenitrile in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of iodine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7,7-Diiodohept-6-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted nitriles.

    Reduction Reactions: The compound can be reduced to form hept-6-enenitrile or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of hept-6-enedioic acid or other oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Various substituted nitriles depending on the nucleophile used.

    Reduction: Hept-6-enenitrile and its derivatives.

    Oxidation: Hept-6-enedioic acid and related compounds.

Scientific Research Applications

7,7-Diiodohept-6-enenitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7-Diiodohept-6-enenitrile involves its interaction with molecular targets through its iodine atoms and nitrile group. The iodine atoms can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Hept-6-enenitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.

    7,7-Dibromohept-6-enenitrile: Contains bromine atoms instead of iodine, leading to different reactivity and properties.

    7,7-Dichlorohept-6-enenitrile: Contains chlorine atoms, which also affect its chemical behavior and applications.

Uniqueness: 7,7-Diiodohept-6-enenitrile is unique due to the presence of iodine atoms, which confer distinct reactivity and potential applications compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in certain chemical and biological contexts.

Properties

CAS No.

823180-12-7

Molecular Formula

C7H9I2N

Molecular Weight

360.96 g/mol

IUPAC Name

7,7-diiodohept-6-enenitrile

InChI

InChI=1S/C7H9I2N/c8-7(9)5-3-1-2-4-6-10/h5H,1-4H2

InChI Key

VCSPLINDENVPLV-UHFFFAOYSA-N

Canonical SMILES

C(CCC#N)CC=C(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.